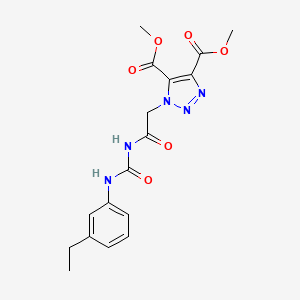

Dimethyl 1-(2-(3-(3-ethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name |

dimethyl 1-[2-[(3-ethylphenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6/c1-4-10-6-5-7-11(8-10)18-17(26)19-12(23)9-22-14(16(25)28-3)13(20-21-22)15(24)27-2/h5-8H,4,9H2,1-3H3,(H2,18,19,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUGMYLEEHGSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-(3-(3-ethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of 3-ethylphenylamine with a carbonyl-containing compound to form an intermediate. This intermediate then undergoes cyclization with a triazole precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for chemical processes

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-(3-(3-ethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which may inhibit or activate certain enzymes. Additionally, the phenyl and carbonyl groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Dimethyl 1,3-acetonedicarboxylate: Shares similar ester functional groups but lacks the triazole ring.

1,2,3-Triazole-Fused Pyrazines: Contains a triazole ring but differs in the fused ring structure and substituents.

Uniqueness

Dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its combination of a triazole ring with an ethylphenyl group and ester functionalities. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

Dimethyl 1-(2-(3-(3-ethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H19N5O6

- CAS Number : 892278-29-4

- Molecular Weight : 373.36 g/mol

This compound features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves coupling reactions that utilize various coupling agents. The process is often eco-friendly and involves commercially available reagents. The triazole moiety is synthesized via "Click" chemistry methods, which are efficient for creating diverse triazole derivatives.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit strong anticancer properties. For instance:

- Inhibition of Thymidylate Synthase : Triazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Studies report IC50 values ranging from 1.95 to 4.24 µM for synthesized triazole compounds compared to standard drugs like Pemetrexed (IC50 = 7.26 µM) .

- Mechanism of Action : The inhibition of TS leads to apoptosis and cell cycle arrest by preventing the formation of deoxythymidine triphosphate (dTTP), a precursor for DNA synthesis .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

- Inhibition Against Bacteria : In vitro studies have shown significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited better antimicrobial activity than standard antibiotics .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of this compound to inhibit carbonic anhydrase-II (CA-II):

- IC50 Values : Compounds related to this compound showed IC50 values in the range of 13.8–35.7 µM against CA-II compared to acetazolamide (18.2 µM), indicating moderate inhibition potential .

Case Studies and Research Findings

Several studies have been conducted on similar triazole compounds that provide insights into their biological activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 1-(2-(3-(3-ethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole precursors and substituted ureas. A common approach involves refluxing precursors in ethanol or acetic acid with catalytic glacial acetic acid (e.g., 0.001 mol triazole derivative + substituted benzaldehyde under reflux for 4 hours) . Key variables include solvent choice (absolute ethanol preferred for solubility), reaction time (4–6 hours), and purification via vacuum filtration or recrystallization. Yield optimization requires strict stoichiometric control and monitoring via TLC/HPLC .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra to confirm functional groups (e.g., urea, triazole, ester peaks) .

- XRD : Determine crystal lattice parameters (e.g., triclinic system, space group , , ) to validate molecular geometry .

- HPLC : Monitor purity (>95% by area normalization) using reverse-phase columns and UV detection .

Q. What are the primary functional groups influencing the compound’s reactivity?

- Methodological Answer : The triazole ring (electron-deficient) and ester groups (electron-withdrawing) dictate nucleophilic/electrophilic behavior. Urea moieties participate in hydrogen bonding, affecting solubility and intermolecular interactions. Reactivity can be probed via hydrolysis (ester cleavage under acidic/basic conditions) or cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne click chemistry) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .

- Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) to prioritize derivatives with optimal binding affinities .

- Reaction Path Search : Apply algorithms (e.g., GRRM) to explore intermediate states and transition barriers, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform IC/EC assays in triplicate to establish reproducibility .

- Cellular Context : Account for cell-line-specific metabolism (e.g., CYP450 activity) and membrane permeability differences .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazole or triazole derivatives) to identify trends .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Isotope Labeling : Track metabolic pathways using -labeled esters .

- Kinetic Studies : Measure reaction rates (e.g., enzyme inhibition) under varied pH/temperature conditions .

- CRISPR Screening : Identify genetic targets by correlating gene knockout with altered compound efficacy .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodological Answer :

- Single-Crystal XRD : Refine atomic coordinates (e.g., -factor < 0.05) to confirm stereochemistry and hydrogen-bonding networks .

- Patterson Maps : Resolve disorder in iodine or ethylphenyl groups using difference Fourier syntheses .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (DMF vs. ethanol), catalysts (acid vs. base), and temperatures .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted aldehydes or urea derivatives) .

- Computational Optimization : Apply machine learning models trained on reaction databases to predict ideal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.